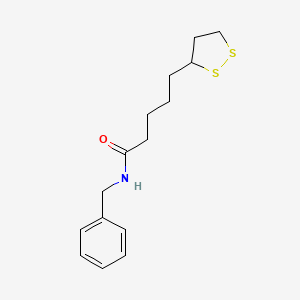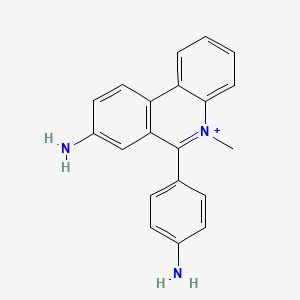![molecular formula C13H17NO B14455396 Pyrrolidine, 1-[1-(4-methoxyphenyl)ethenyl]- CAS No. 73031-42-2](/img/structure/B14455396.png)
Pyrrolidine, 1-[1-(4-methoxyphenyl)ethenyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyrrolidine, 1-[1-(4-methoxyphenyl)ethenyl]- is an organic compound with the molecular formula C11H15NO and a molecular weight of 177.2429 g/mol . This compound is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and features a methoxyphenyl group attached to the ethenyl side chain. It is known for its versatile applications in various fields, including chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Pyrrolidine, 1-[1-(4-methoxyphenyl)ethenyl]- typically involves the reaction of pyrrolidine with 4-methoxyphenylacetylene under specific conditions. The reaction is often catalyzed by transition metals such as palladium or nickel, which facilitate the coupling of the pyrrolidine ring with the methoxyphenyl group . The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent oxidation and other side reactions.
Industrial Production Methods
On an industrial scale, the production of Pyrrolidine, 1-[1-(4-methoxyphenyl)ethenyl]- can be achieved through continuous flow processes that ensure high yield and purity. These methods often involve the use of high-pressure reactors and advanced catalytic systems to optimize the reaction conditions and minimize by-products .
Análisis De Reacciones Químicas
Types of Reactions
Pyrrolidine, 1-[1-(4-methoxyphenyl)ethenyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the ethenyl group to an ethyl group.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of ethyl derivatives.
Substitution: Formation of various substituted pyrrolidine derivatives.
Aplicaciones Científicas De Investigación
Pyrrolidine, 1-[1-(4-methoxyphenyl)ethenyl]- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of Pyrrolidine, 1-[1-(4-methoxyphenyl)ethenyl]- involves its interaction with specific molecular targets and pathways. The compound is known to activate certain enzymes and receptors, leading to various biological effects. For example, it can modulate the activity of neurotransmitter receptors, resulting in analgesic and anti-inflammatory effects . The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its involvement in modulating cellular signaling pathways .
Comparación Con Compuestos Similares
Pyrrolidine, 1-[1-(4-methoxyphenyl)ethenyl]- can be compared with other similar compounds, such as:
Pyrrolidine, 1-(4-methoxyphenyl): Lacks the ethenyl group, resulting in different chemical and biological properties.
1-(3-Methoxyphenyl)pyrrolidine: Features a methoxy group at the meta position, leading to variations in reactivity and biological activity.
Pyrrolone and Pyrrolidinone Derivatives: These compounds have different core structures but share some similar pharmacological properties.
The uniqueness of Pyrrolidine, 1-[1-(4-methoxyphenyl)ethenyl]- lies in its specific structural features, which confer distinct chemical reactivity and biological activity compared to its analogs .
Propiedades
Número CAS |
73031-42-2 |
|---|---|
Fórmula molecular |
C13H17NO |
Peso molecular |
203.28 g/mol |
Nombre IUPAC |
1-[1-(4-methoxyphenyl)ethenyl]pyrrolidine |
InChI |
InChI=1S/C13H17NO/c1-11(14-9-3-4-10-14)12-5-7-13(15-2)8-6-12/h5-8H,1,3-4,9-10H2,2H3 |
Clave InChI |
JMHIMVQAFKHMTE-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)C(=C)N2CCCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-Methoxy-4-[1-(4-methoxyphenyl)-2,2-diphenylethenyl]phenol](/img/structure/B14455333.png)

![Ethyl 2-[2-chloro-5-(2,4-dichlorophenoxy)phenoxy]butanoate](/img/structure/B14455345.png)









